![molecular formula C8H8N2O2 B017194 2-methyl-1H-benzo[d]imidazole-4,7-diol CAS No. 108129-32-4](/img/structure/B17194.png)
2-methyl-1H-benzo[d]imidazole-4,7-diol
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Description
2-methyl-1H-benzo[d]imidazole-4,7-diol, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit substantial antimicrobial properties. For instance, 2-methyl-1H-benzo[d]imidazole-4,7-diol has been studied for its effectiveness against various bacteria and fungi. A study highlighted that certain benzimidazole derivatives showed potent activity against resistant strains of bacteria, suggesting that this compound could be a lead in developing new antimicrobial agents .
Anticancer Properties
Benzimidazole derivatives have also been explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways . This highlights the potential for developing targeted cancer therapies using this compound.
Case Study: Inhibition of α-Glucosidase
A notable study investigated the effects of benzimidazole derivatives on α-glucosidase inhibition, which is critical in managing diabetes. The findings indicated that modifications to the benzimidazole structure could enhance inhibitory activity, positioning these compounds as promising candidates for diabetes management .
Catalysis
Role as Catalysts
this compound and its derivatives have been used as catalysts in various organic reactions. Their ability to stabilize transition states makes them effective in promoting reactions such as the synthesis of imidazoles and other heterocycles. Research indicates that these compounds can facilitate reactions under mild conditions, improving yield and selectivity .
Case Study: Synthesis of Imidazoles
A recent study demonstrated the use of this compound as a catalyst in the synthesis of substituted imidazoles. The reaction conditions were optimized to achieve high yields while minimizing by-products, showcasing the efficiency of this compound in catalytic applications .
Material Science
Polymerization Initiators
In material science, this compound has been explored as an initiator for polymerization processes. Its ability to undergo radical reactions makes it suitable for producing polymers with specific properties tailored for applications in coatings and adhesives .
Case Study: Development of Conductive Polymers
Research has shown that incorporating benzimidazole derivatives into conductive polymer matrices can enhance electrical conductivity and thermal stability. This application is particularly relevant in developing advanced materials for electronic devices .
Data Tables
Properties
CAS No. |
108129-32-4 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-methyl-1H-benzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O2/c1-4-9-7-5(11)2-3-6(12)8(7)10-4/h2-3,11-12H,1H3,(H,9,10) |
InChI Key |
NROLWYXCNABYFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2N1)O)O |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N1)O)O |
Synonyms |
1H-Benzimidazole-4,7-diol,2-methyl-(9CI) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.